molecular formula C16H18N2O2S B5354176 n,n'-bis(4-methoxyphenyl)(methylsulfanyl)methanimidamide

n,n'-bis(4-methoxyphenyl)(methylsulfanyl)methanimidamide

Cat. No.: B5354176
M. Wt: 302.4 g/mol
InChI Key: JOMSSNQFOQDFPA-UHFFFAOYSA-N
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Description

N,N’-bis(4-methoxyphenyl)(methylsulfanyl)methanimidamide is an organic compound characterized by the presence of methoxyphenyl groups and a methylsulfanyl group attached to a methanimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-methoxyphenyl)(methylsulfanyl)methanimidamide typically involves the reaction of 4-methoxyaniline with methylsulfanyl methanimidamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methoxyphenyl)(methylsulfanyl)methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(4-methoxyphenyl)(methylsulfanyl)methanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxyphenyl)(methylsulfanyl)methanimidamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: Similar structure but with a naphthalene core.

    N,N’-bis(4-methoxyphenyl)urea: Contains a urea group instead of a methanimidamide group.

    N,N’-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Features a piperidine ring.

Uniqueness

N,N’-bis(4-methoxyphenyl)(methylsulfanyl)methanimidamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity or stability .

Properties

IUPAC Name

methyl N,N'-bis(4-methoxyphenyl)carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-19-14-8-4-12(5-9-14)17-16(21-3)18-13-6-10-15(20-2)11-7-13/h4-11H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMSSNQFOQDFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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